2-methyl-1H-benzo[d]imidazol-5-ol
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Overview
Description
2-Methyl-1H-benzo[d]imidazol-5-ol is a chemical compound with the CAS Number: 41292-66-4 and a molecular weight of 148.16 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole derivatives, including 2-methyl-1H-benzo[d]imidazol-5-ol, have been synthesized through various methods. Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of 2-methyl-1H-benzo[d]imidazol-5-ol consists of a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It also contains two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis
Imidazole derivatives, including 2-methyl-1H-benzo[d]imidazol-5-ol, are key components to functional molecules that are used in a variety of everyday applications . They have been used in the development of new drugs due to their broad range of chemical and biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-methyl-1H-benzo[d]imidazol-5-ol include a molecular weight of 148.16 . It is also known to be highly soluble in water and other polar solvents .Scientific Research Applications
Corrosion Inhibition
2-methyl-1H-benzo[d]imidazol-5-ol derivatives have been studied for their corrosion inhibition properties. Compounds like 5-((2-methyl-1H-benzo[d]imidazol-1-yl) methyl)-1,3,4-oxadiazole-2-thiol (MBIMOT) are shown to inhibit corrosion on mild steel surfaces in acidic environments, indicating the compound's potential in protecting metals from corrosion in industrial settings. The protective layer formation on the metal surface and its adsorption characteristics, conforming to Langmuir adsorption isotherm, suggest a mix of physical and chemical adsorption mechanisms (Ammal, Joseph, & Prajila, 2018).
Antimicrobial and Antitubercular Agents
Novel hybrid molecules incorporating 2-methyl-1H-benzo[d]imidazol-5-ol structure have exhibited promising antimicrobial and antitubercular activities. Compounds with this moiety have shown potent activity against various pathogens, including Mycobacterium tuberculosis. The studies also highlighted their non-toxic nature at higher concentrations, indicating their potential as therapeutic agents with good selectivity (Shruthi et al., 2016).
Synthetic Chemistry and Material Science
The compound and its derivatives serve as key intermediates in synthetic chemistry for the creation of novel materials and molecules. Studies have demonstrated its application in the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, showcasing its utility in developing compounds with potential applications in material science and pharmaceuticals (Almansour et al., 2016).
Cancer Research
Derivatives of 2-methyl-1H-benzo[d]imidazol-5-ol have been actively researched in the context of cancer therapy. Certain synthesized compounds containing this moiety have shown significant in vitro anticancer activity, highlighting their potential in cancer treatment and the development of new anticancer drugs (Rashid, Husain, & Mishra, 2012).
Safety And Hazards
Future Directions
The future directions for 2-methyl-1H-benzo[d]imidazol-5-ol and other imidazole derivatives are promising. They have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . The experimental results and drug-likeness properties of related compounds suggest potential applications, which can be developed as potent anticancer drugs in the near future .
properties
IUPAC Name |
2-methyl-3H-benzimidazol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-9-7-3-2-6(11)4-8(7)10-5/h2-4,11H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOLHBXPXDTNOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538579 |
Source
|
Record name | 2-Methyl-1H-benzimidazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-benzo[d]imidazol-5-ol | |
CAS RN |
41292-66-4 |
Source
|
Record name | 2-Methyl-1H-benzimidazol-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41292-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1H-benzimidazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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